Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate
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Overview
Description
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a butyl ester group, a dichlorophenoxy moiety, and an acetamido group attached to a benzoate core. It has garnered attention due to its potential use in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol to form butyl 2,4-dichlorophenoxyacetate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific proteins involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to bind to heat shock proteins (Hsp70) and disrupt their co-chaperonage activities with Hsp40 . This interaction can inhibit the refolding of denatured proteins, thereby affecting cellular stress responses and potentially leading to therapeutic effects in diseases where protein misfolding is a factor.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
Butyl 2,4-dichlorophenoxyacetate: An intermediate in the synthesis of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar phenoxy structure but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with heat shock proteins and its potential therapeutic applications distinguish it from other similar compounds.
Properties
Molecular Formula |
C19H19Cl2NO4 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
butyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-3-9-25-19(24)13-5-4-6-15(10-13)22-18(23)12-26-17-8-7-14(20)11-16(17)21/h4-8,10-11H,2-3,9,12H2,1H3,(H,22,23) |
InChI Key |
ARKLIGNJVZCAPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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